n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine

Description

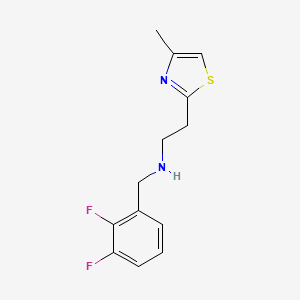

N-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine is a synthetic amine derivative featuring a 2,3-difluorobenzyl group linked to an ethanamine backbone substituted with a 4-methylthiazole ring. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive molecules targeting neurological or inflammatory pathways .

Properties

Molecular Formula |

C13H14F2N2S |

|---|---|

Molecular Weight |

268.33 g/mol |

IUPAC Name |

N-[(2,3-difluorophenyl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)ethanamine |

InChI |

InChI=1S/C13H14F2N2S/c1-9-8-18-12(17-9)5-6-16-7-10-3-2-4-11(14)13(10)15/h2-4,8,16H,5-7H2,1H3 |

InChI Key |

VQAYZTWYIBSSIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)CCNCC2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine typically involves multi-step organic reactions. A common approach might include:

Formation of the thiazole ring: Starting from a suitable precursor, the thiazole ring can be synthesized using cyclization reactions.

Introduction of the benzyl group: The benzyl group with fluorine substitutions can be introduced through nucleophilic substitution reactions.

Formation of the amine linkage: The final step often involves coupling the thiazole and benzyl intermediates through amine formation reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents for each reaction step.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: The fluorine atoms on the benzyl group can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.

Scientific Research Applications

n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine: may have various applications in scientific research, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological activities.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine would depend on its specific biological target. Generally, such compounds might:

Bind to specific receptors: Interacting with proteins or enzymes to modulate their activity.

Inhibit or activate pathways: Affecting cellular signaling pathways.

Alter gene expression: Influencing the transcription and translation of genes.

Comparison with Similar Compounds

Key Structural and Functional Insights

Fluorination vs. Chlorination :

- The target compound’s 2,3-difluorobenzyl group offers balanced lipophilicity and metabolic stability compared to chlorinated analogs (e.g., ), which may exhibit higher toxicity .

Thiazole vs.

Substituent Effects :

- Methyl groups on thiazole (target compound) enhance steric shielding and metabolic stability compared to nitro or trifluoromethoxy groups (), which may improve bioavailability .

Biological Activity

The compound n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine represents a novel class of bioactive molecules with potential therapeutic applications. This article aims to synthesize the available literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound involves standard organic synthesis techniques, including the coupling of difluorobenzyl derivatives with thiazole-based amines. The structural integrity and purity of the synthesized compound are typically confirmed using techniques such as NMR spectroscopy and mass spectrometry.

The biological activity of this compound has been linked to its ability to act as an inhibitor of specific enzymes involved in metabolic pathways. Notably, compounds with similar thiazole structures have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE, with IC50 values comparable to established AChE inhibitors. For instance, related compounds containing thiazole moieties have shown IC50 values around 2.7 µM against AChE .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | TBD | Acetylcholinesterase |

| 4-(benzo[d]thiazole-2-yl) phenols | 2.7 | Acetylcholinesterase |

Case Studies

Recent research has highlighted the potential therapeutic applications of thiazole derivatives in treating Alzheimer's disease. In one study, thiazole-based compounds were synthesized and tested for their AChE inhibitory activity. The findings indicated that these compounds could effectively enhance acetylcholine levels in the brain, thereby improving cognitive function .

Another case study explored the interaction of thiazole derivatives with various cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects against cancer cells, suggesting their potential as anticancer agents .

Computational Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target enzymes. These studies have revealed favorable binding affinities, indicating that this compound may serve as a lead candidate for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.